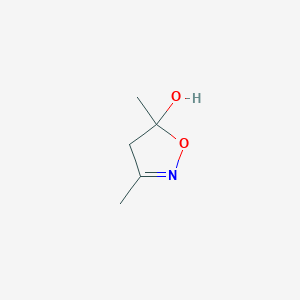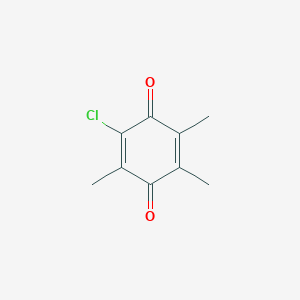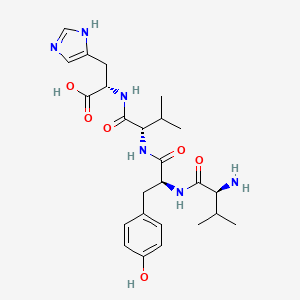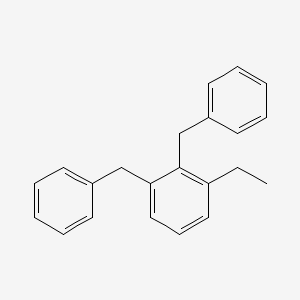
Dibenzylethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two benzyl groups and one ethyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzyl chloride and ethylbenzene are used as starting materials, and aluminum chloride (AlCl₃) acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylethylbenzene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the aromatic ring can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro and halogenated derivatives of this compound.
Applications De Recherche Scientifique
Dibenzylethylbenzene has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of dibenzylethylbenzene involves its interaction with molecular targets through its aromatic and benzylic groups. These interactions can lead to various chemical transformations, such as electrophilic aromatic substitution and oxidation-reduction reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylbenzene: Consists of a benzene ring with two ethyl groups.
Dibenzylbenzene: Contains a benzene ring with two benzyl groups.
Ethylbenzene: A benzene ring with a single ethyl group
Uniqueness
Dibenzylethylbenzene is unique due to the presence of both benzyl and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
42504-55-2 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,2-dibenzyl-3-ethylbenzene |
InChI |
InChI=1S/C22H22/c1-2-20-14-9-15-21(16-18-10-5-3-6-11-18)22(20)17-19-12-7-4-8-13-19/h3-15H,2,16-17H2,1H3 |
Clé InChI |
WBQIISMZRBZAHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
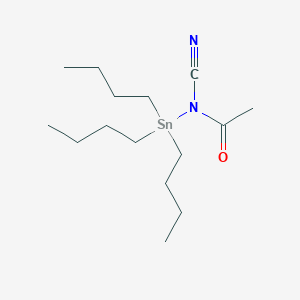
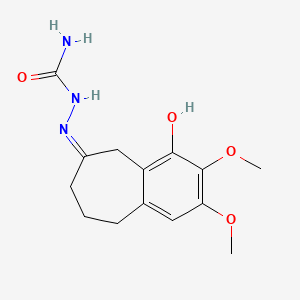
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)
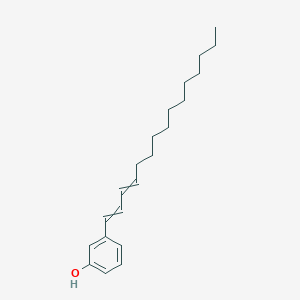


![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

